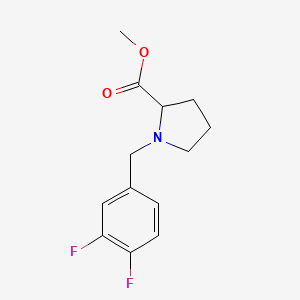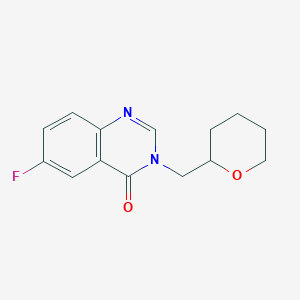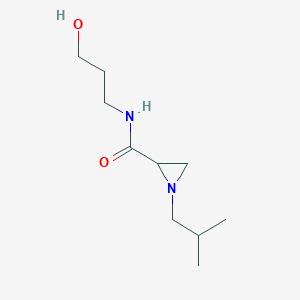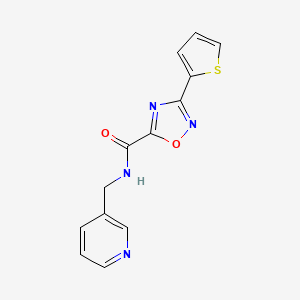
methyl 1-(3,4-difluorobenzyl)prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3,4-difluorobenzyl)prolinate, also known as DFP-17, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFP-17 is a member of the prolinate family of compounds, which have been shown to exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of methyl 1-(3,4-difluorobenzyl)prolinate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. methyl 1-(3,4-difluorobenzyl)prolinate has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. In addition, methyl 1-(3,4-difluorobenzyl)prolinate has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of several viruses by interfering with viral DNA synthesis. In addition, methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(3,4-difluorobenzyl)prolinate has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. It has been shown to exhibit a range of biological activities, making it a versatile compound for studying various cellular processes. However, there are also limitations to using methyl 1-(3,4-difluorobenzyl)prolinate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, methyl 1-(3,4-difluorobenzyl)prolinate has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on methyl 1-(3,4-difluorobenzyl)prolinate. One area of research is to further elucidate its mechanism of action. Understanding how methyl 1-(3,4-difluorobenzyl)prolinate interacts with key enzymes and proteins could lead to the development of more targeted therapies for various diseases. Another area of research is to study the in vivo effects of methyl 1-(3,4-difluorobenzyl)prolinate. Animal studies could provide valuable information on its potential as a therapeutic agent. In addition, further studies could be conducted to optimize the synthesis method of methyl 1-(3,4-difluorobenzyl)prolinate to improve its yield and purity.
Métodos De Síntesis
Methyl 1-(3,4-difluorobenzyl)prolinate can be synthesized using a two-step process. The first step involves the reaction of 3,4-difluorobenzylamine with methyl acrylate to form the intermediate, 1-(3,4-difluorobenzyl)-2-methyl-2-propen-1-ol. The intermediate is then reacted with L-proline to yield methyl 1-(3,4-difluorobenzyl)prolinate. The synthesis method has been optimized to produce high yields of methyl 1-(3,4-difluorobenzyl)prolinate with high purity.
Aplicaciones Científicas De Investigación
Methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. methyl 1-(3,4-difluorobenzyl)prolinate has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. It has also been shown to inhibit the replication of several viruses, including the influenza virus and the herpes simplex virus. In addition, methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
methyl 1-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-13(17)12-3-2-6-16(12)8-9-4-5-10(14)11(15)7-9/h4-5,7,12H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHHRWSRSXJAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3,4-difluorobenzyl)prolinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045833.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)
![4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6045863.png)

![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)


![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)